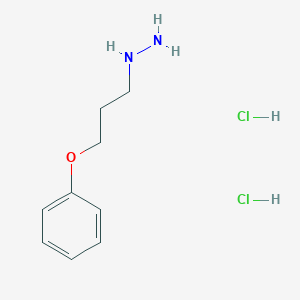

(3-Phenoxypropyl)hydrazine dihydrochloride

Description

Contextual Significance in Modern Chemical Synthesis

(3-Phenoxypropyl)hydrazine dihydrochloride (B599025) has emerged as a compound of interest, particularly in the context of developing therapeutic agents. Its significance is highlighted by its use as a precursor in the synthesis of phenelzine (B1198762) analogs. These analogs are being investigated as potential inhibitors of histone lysine-specific demethylase 1 (LSD1) and histone deacetylases (HDACs). google.com The inhibition of these enzymes is a key strategy in the development of treatments for a range of diseases, including various cancers and neurodegenerative disorders. google.com

The synthesis of (3-Phenoxypropyl)hydrazine dihydrochloride is a critical step in creating a library of compounds for screening and development in drug discovery. A documented synthesis involves the reaction of tert-bromopropyl phenoxy ether. google.com This positions the compound as a key intermediate in the exploration of new pharmacological agents.

Overview of Structural Features and Reactivity Potential

The structure of this compound combines a flexible propoxy linker, a rigid phenoxy group, and a reactive hydrazine (B178648) moiety, all of which contribute to its chemical properties. The dihydrochloride salt form enhances its stability and solubility in certain solvents.

Structural Features:

The key structural components of this compound are:

Phenoxy Group: A phenyl ring attached to an oxygen atom. This group is generally stable and can participate in aromatic interactions.

Propyl Linker: A three-carbon aliphatic chain that provides flexibility to the molecule.

Hydrazine Group (-NHNH2): This is a highly reactive functional group that is the primary site of the molecule's synthetic utility.

Dihydrochloride Salt: The presence of two hydrochloride molecules protonates the basic nitrogen atoms of the hydrazine group, forming a more stable salt.

Structural characterization of the compound has been reported using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The reported ¹H NMR data in methanol-d4 (B120146) shows characteristic peaks corresponding to the protons of the phenoxy and propyl groups. google.com

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 7.27 | triplet | 8.0 | 2H (aromatic) |

| 6.94 | multiplet | 3H (aromatic) | |

| 4.10 | triplet | 5.8 | 2H |

| 3.26 | triplet | 7.2 | 2H |

Table 1: ¹H NMR Data for this compound. google.com

Reactivity Potential:

The reactivity of this compound is primarily dictated by the hydrazine functional group. Hydrazines are well-established nucleophiles in organic synthesis and can undergo a variety of reactions, including:

Condensation Reactions: The terminal amino group of the hydrazine can react with aldehydes and ketones to form hydrazones. This is a fundamental reaction for creating new carbon-nitrogen bonds and is widely used in the synthesis of heterocyclic compounds.

Acylation Reactions: Hydrazines can be acylated by reacting with acyl chlorides or anhydrides to form hydrazides. These hydrazides are themselves versatile intermediates in organic synthesis.

Cyclization Reactions: The bifunctional nature of the hydrazine moiety makes it an excellent precursor for the synthesis of various nitrogen-containing heterocyclic compounds, such as pyrazoles, pyridazines, and triazoles.

While these are the expected reactivities based on the hydrazine functional group, specific research detailing the reactivity profile of this compound is not extensively available in the reviewed literature. The dihydrochloride form would typically require neutralization to liberate the free base for nucleophilic reactions.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H16Cl2N2O |

|---|---|

Molecular Weight |

239.14 g/mol |

IUPAC Name |

3-phenoxypropylhydrazine;dihydrochloride |

InChI |

InChI=1S/C9H14N2O.2ClH/c10-11-7-4-8-12-9-5-2-1-3-6-9;;/h1-3,5-6,11H,4,7-8,10H2;2*1H |

InChI Key |

DIHXJVIGLIJJDX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCCCNN.Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 3 Phenoxypropyl Hydrazine Dihydrochloride

Established Synthetic Routes for (3-Phenoxypropyl)hydrazine Dihydrochloride (B599025)

The synthesis of (3-Phenoxypropyl)hydrazine and its dihydrochloride salt can be achieved through several reliable pathways, primarily involving the formation of the key carbon-nitrogen bond between the phenoxypropyl moiety and the hydrazine (B178648) group.

A primary and straightforward method for synthesizing the (3-phenoxypropyl)hydrazine backbone involves the nucleophilic substitution of a halogenated phenoxyalkyl ether with a hydrazine source. This reaction leverages the electrophilic nature of the carbon atom bonded to the halogen and the nucleophilicity of the hydrazine molecule.

The general reaction scheme proceeds as follows:

Starting Material : 1-Halo-3-phenoxypropane (where Halo = Cl, Br, I). 1-Bromo-3-phenoxypropane is a common choice due to the good leaving group ability of the bromide ion.

Reagent : A hydrazine source, typically an excess of hydrazine hydrate (B1144303) (NH₂NH₂·H₂O), is used to introduce the hydrazine moiety. The excess hydrazine minimizes the formation of the disubstituted side product, 1,2-bis(3-phenoxypropyl)hydrazine.

Reaction : The reaction is a standard Sₙ2 (bimolecular nucleophilic substitution) reaction. The terminal amino group of hydrazine acts as the nucleophile, attacking the terminal carbon of the phenoxypropyl halide and displacing the halide ion.

Product : This initial reaction yields the free base, (3-phenoxypropyl)hydrazine. To obtain the final dihydrochloride salt, the free base is subsequently treated with hydrochloric acid.

Table 1: Typical Reactants and Conditions for Synthesis via Halogenated Ethers

| Reactant 1 | Reactant 2 | Solvent | General Conditions | Product |

|---|---|---|---|---|

| 1-Bromo-3-phenoxypropane | Hydrazine Hydrate (excess) | Ethanol (B145695) | Reflux | (3-Phenoxypropyl)hydrazine |

| 1-Chloro-3-phenoxypropane | Hydrazine Hydrate (excess) | Dimethylformamide (DMF) | Elevated Temperature | (3-Phenoxypropyl)hydrazine |

This pathway elaborates on the use of hydrazine monohydrate and the subsequent conversion to the dihydrochloride salt. Hydrazine monohydrate (CAS 7803-57-8) is a commonly used, stable liquid form of hydrazine. sigmaaldrich.com It is miscible with water and alcohols, making it a convenient reagent in various solvent systems. sigmaaldrich.com

The synthesis process consists of two key stages:

Formation of the Free Base : As described in the previous section, the reaction of a 3-phenoxypropyl halide with hydrazine monohydrate produces the free base form of the target molecule. The reaction is typically performed in a polar protic solvent like ethanol to facilitate the dissolution of the reactants.

Salt Formation : After the initial reaction and purification to remove excess hydrazine and byproducts, the resulting (3-phenoxypropyl)hydrazine oil or solution is treated with hydrochloric acid (HCl). The hydrazine moiety contains two basic nitrogen atoms, and under strongly acidic conditions, both can be protonated. The addition of at least two equivalents of HCl results in the precipitation of (3-phenoxypropyl)hydrazine dihydrochloride as a stable, crystalline solid. This salt form is often preferred for its improved stability and ease of handling compared to the free base.

Utilization as a Key Intermediate in Organic Synthesis

The synthetic utility of this compound stems from the reactive nature of the hydrazine functional group. Organic derivatives of hydrazine are widely used as intermediates in the pharmaceutical, agricultural, and chemical industries. eosmedchem.comnih.gov The free hydrazine can be readily liberated from its salt form by treatment with a base, allowing it to participate in a variety of chemical transformations.

The terminal -NH₂ group of (3-phenoxypropyl)hydrazine is highly nucleophilic and serves as the primary site for derivatization. This allows for the introduction of a wide range of functional groups, leading to diverse molecular scaffolds. Common derivatization strategies include:

Acylation : Reaction with acyl chlorides or anhydrides to form stable hydrazides.

Sulfonylation : Reaction with sulfonyl chlorides to yield sulfonohydrazides.

Alkylation/Arylation : Reaction with alkyl or aryl halides, although this can be less selective and may lead to multiple substitutions.

Condensation with Carbonyls : One of the most important reactions of hydrazines is their condensation with aldehydes and ketones to form hydrazones. researchgate.net

These derivatization reactions are fundamental for building more complex molecules from the (3-phenoxypropyl)hydrazine precursor.

Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNH₂ structure. wikipedia.org They are formed by the reaction of a hydrazine with an aldehyde or a ketone. wikipedia.orglibretexts.org This reaction is a robust and widely used method for bioconjugation and the synthesis of heterocyclic compounds. nih.gov

The formation of a hydrazone from (3-phenoxypropyl)hydrazine proceeds via a nucleophilic addition-elimination mechanism:

The nucleophilic terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

This addition forms a tetrahedral intermediate known as a carbinolamine.

The carbinolamine intermediate then undergoes dehydration (loss of a water molecule) to form the final hydrazone product, which contains a C=N double bond. The breakdown of the tetrahedral intermediate is typically the rate-limiting step at neutral pH. nih.gov

This reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Table 2: Examples of Hydrazone Formation with (3-Phenoxypropyl)hydrazine

| Carbonyl Compound | Resulting Hydrazone Product Name |

|---|---|

| Benzaldehyde | 1-(3-Phenoxypropyl)-2-benzylidenehydrazine |

| Acetone | 1-(Propan-2-ylidene)-2-(3-phenoxypropyl)hydrazine |

| Cyclohexanone | 1-Cyclohexylidene-2-(3-phenoxypropyl)hydrazine |

(3-Phenoxypropyl)hydrazine is a key building block for the synthesis of various heterocyclic compounds, particularly 1,2,4-triazoles. These five-membered rings containing three nitrogen atoms are prevalent in medicinal chemistry. Several synthetic methods utilize substituted hydrazines to construct the triazole core. scispace.com

Common synthetic routes include:

Einhorn–Brunner Reaction : This method involves the condensation of a hydrazine with diacylamines in the presence of a weak acid to form 1,2,4-triazoles. scispace.com

Pellizzari Reaction : This route involves heating a mixture of an amide and an acyl hydrazide to produce 3,5-disubstituted-1,2,4-triazoles. scispace.com

Reaction with Amidines : A practical and regioselective method involves reacting hydrazine hydrochloride salts with amidine reagents. organic-chemistry.org This approach is often mild and efficient for producing 1,5-disubstituted-1,2,4-triazoles. organic-chemistry.org

Reaction with Formamide : Substituted hydrazines can react with formamide, often under microwave irradiation, to yield 1,2,4-triazoles. organic-chemistry.org

For example, reacting (3-phenoxypropyl)hydrazine with an appropriate amidine derivative can lead to the formation of a 1-(3-phenoxypropyl)-1H-1,2,4-triazole scaffold, a valuable structure for further functionalization in drug discovery programs.

Table 3: General Methods for 1,2,4-Triazole Synthesis from Hydrazines

| Method Name | Key Reagents | Resulting Triazole Substitution Pattern |

|---|---|---|

| Einhorn–Brunner Reaction | Hydrazine, Diacylamine | Trisubstituted |

| Pellizzari Reaction | Acyl Hydrazide, Amide | Disubstituted |

| Amidine Condensation | Hydrazine Hydrochloride, Amidine | Disubstituted |

| Formamide Cyclization | Hydrazine, Formamide | Monosubstituted |

Generation of Oxadiazole and Thiadiazole Moieties

Hydrazine derivatives, particularly acid hydrazides, are fundamental precursors for the synthesis of five-membered heterocyclic rings like 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. nih.govchemmethod.com These moieties are of significant interest due to their presence in various biologically active compounds. nih.gov The typical synthetic route begins with the formation of an acid hydrazide, which is achieved by reacting a carboxylic acid or its ester derivative with hydrazine hydrate. nih.goviscientific.org

This intermediate N-acylhydrazone or diacylhydrazine then undergoes cyclization. mdpi.com The choice of the cyclizing agent determines whether an oxadiazole or a thiadiazole ring is formed. Dehydrating agents are used to generate the oxadiazole ring, while sulfur-containing reagents are used for the thiadiazole counterpart. nih.gov For instance, reacting an acid hydrazide with carbon disulfide in the presence of a base can yield a 1,3,4-oxadiazole-2-thiol. researchgate.net Similarly, treatment of hydrazonoyl halides with dithioate derivatives can produce thiadiazole derivatives. nih.gov

A variety of reagents can be employed for these cyclization reactions, each with specific conditions and applications.

| Ring System | Cyclizing/Dehydrating Agent | Reference |

| 1,3,4-Oxadiazole | Phosphorus Oxychloride (POCl₃) | nih.gov |

| 1,3,4-Oxadiazole | Thionyl Chloride (SOCl₂) | nih.gov |

| 1,3,4-Oxadiazole | Polyphosphoric Acid (PPA) | nih.gov |

| 1,3,4-Oxadiazole | Triflic Anhydride (B1165640) | nih.gov |

| 1,3,4-Thiadiazole | Phosphorus Pentasulphide (P₂S₅) | nih.gov |

| 1,3,4-Thiadiazole | Elemental Sulfur (S₈) with Na₂S | lincoln.ac.uk |

| 1,3,4-Thiadiazole | Carbon Disulfide (CS₂) | mdpi.com |

This versatility allows for the creation of a diverse range of substituted oxadiazoles (B1248032) and thiadiazoles from common hydrazine-based precursors. lincoln.ac.ukresearchgate.net

Functionalization of N-Alkylphthalimides via Hydrazinolysis

Hydrazinolysis, particularly the Ing-Manske procedure, is a critical method for the deprotection of N-substituted phthalimides to yield primary amines. This reaction can be adapted for the synthesis of substituted hydrazines. The process involves the cleavage of the robust phthalimide (B116566) group using hydrazine hydrate.

In a relevant synthetic context, an N-alkylphthalimide, such as N-(3-phenoxypropyl)phthalimide, can serve as a key intermediate. This precursor is treated with hydrazine hydrate, often in a solvent like ethanol under reflux. The hydrazine attacks the carbonyl carbons of the phthalimide ring, leading to the formation of a stable, cyclic phthalhydrazide (B32825) byproduct and the release of the desired substituted hydrazine, in this case, (3-Phenoxypropyl)hydrazine. This method is particularly useful for preparing 1,1-substituted hydrazines from N-acyl- and N-alkoxycarbonylaminophthalimides, followed by the dephthaloylation step. organic-chemistry.org

Preparation of Hydrazide and Hydrazine Derivatives

The preparation of hydrazide and hydrazine derivatives encompasses a range of synthetic strategies. Hydrazides are most commonly synthesized by the condensation of carboxylic acid esters with hydrazine hydrate. iscientific.orgmdpi.com This reaction is typically performed under reflux in an alcohol solvent and serves as a straightforward method to introduce the hydrazide functional group (-CONHNH₂). mdpi.com

The synthesis of substituted hydrazines is more complex due to the reactivity of the hydrazine nitrogens. researchgate.net Key methods include:

Reductive Amination: This involves the reaction of carbonyl compounds (aldehydes and ketones) with hydrazines, followed by reduction of the resulting hydrazone intermediate. nih.govaston.ac.uk Imine reductases (IREDs) have been employed as biocatalysts for these reductive hydrazination reactions. nih.gov

Alkylation of Hydrazine: Direct alkylation with alkyl halides is a common but challenging method, often leading to multiple substitutions. researchgate.net

Reduction of Nitrosamines: Secondary amines can be nitrosated and subsequently reduced to form 1,1-disubstituted hydrazines.

These methods provide access to a wide range of hydrazine derivatives that are valuable in organic synthesis. iscientific.org

Alkylation Reactions Involving Hydrazine Functionality

Direct alkylation of the hydrazine molecule is a primary route for synthesizing N-substituted hydrazines like (3-Phenoxypropyl)hydrazine. However, this reaction is often complicated by overalkylation, where multiple alkyl groups are added to the hydrazine nitrogens, leading to a mixture of mono-, di-, and trisubstituted products. d-nb.infodtic.mil

To achieve selective mono-alkylation, several strategies have been developed:

Use of Bulky Electrophiles: Sterically hindered alkylating agents can favor mono-alkylation. d-nb.info

Protecting Groups: Introducing a protecting group onto one of the hydrazine's nitrogen atoms allows for the selective alkylation of the other nitrogen. The protecting group can then be removed.

Polyanion Strategy: A highly effective method involves the formation of a nitrogen dianion using a strong base like n-butyllithium. organic-chemistry.org This allows for the stepwise and selective introduction of alkyl groups. d-nb.infoorganic-chemistry.org This approach provides a fast and efficient route to substituted hydrazines. organic-chemistry.orgd-nb.info

The reactivity of the alkylating agent is also a crucial factor, with the reaction rate depending on the leaving group in the order of I > Br > Cl. d-nb.info By carefully controlling stoichiometry, temperature, and the nature of the reactants, the desired mono-alkylated product can be synthesized in satisfactory yields. d-nb.info

Advanced Synthetic Techniques

Modern synthetic chemistry has focused on developing more efficient and versatile methods, including high-throughput synthesis and environmentally benign, metal-free reactions.

Solid-Phase Parallel Synthesis for Library Generation (e.g., 2H-Benzopyran Libraries)

Solid-phase parallel synthesis is a powerful technique for the rapid generation of large libraries of related compounds for drug discovery and material science. nih.gov Hydrazine derivatives are valuable building blocks in this context.

One notable application is the construction of 2H-benzopyran libraries. mdpi.comresearchgate.net In these syntheses, a resin-bound precursor is treated with various reagents in a parallel fashion. For example, the solid-phase construction of pyrazole-fused benzopyran libraries has been developed by combining the privileged structures of benzopyran and pyrazole. mdpi.com This involves the regioselective condensation of a β-keto aldehyde with a mono-substituted hydrazine. nih.gov The use of a solid support simplifies purification, as excess reagents and byproducts can be washed away, making it a highly efficient method for creating chemical diversity. nih.govmdpi.com

Metal-Free Functionalization Approaches (e.g., Aryl Bromide Synthesis from Arylhydrazine Hydrochlorides)

There is a growing emphasis on developing synthetic methods that avoid the use of heavy metal catalysts, which can be costly and toxic. Arylhydrazine hydrochlorides have emerged as useful precursors in such metal-free transformations.

An efficient, metal- and base-free method has been developed for the synthesis of aryl bromides from arylhydrazine hydrochlorides. researchgate.net This reaction utilizes Boron tribromide (BBr₃) in a solvent system of Dimethyl sulfoxide (B87167) (DMSO) and Cyclopentyl methyl ether (CPME) under air. researchgate.net The transformation proceeds smoothly at elevated temperatures and is particularly effective for substrates containing electron-withdrawing groups, affording the desired aryl bromides in moderate to excellent yields. researchgate.net Such approaches represent a convenient and more environmentally friendly alternative to classic metal-catalyzed reactions like the Sandmeyer reaction. ias.ac.in Other metal-free approaches include photo-induced dehalogenation of aryl halides using phenylhydrazine. nih.gov

Chemical Reactivity and Reaction Mechanisms

Mechanistic Studies of Hydrazine-Mediated Transformations

The hydrazine (B178648) moiety is a versatile functional group capable of undergoing numerous transformations, including condensation, cyclization, substitution, and oxidation reactions. The phenoxypropyl substituent can influence the reactivity through steric and electronic effects, although the core mechanistic pathways remain consistent with those of simpler alkyl hydrazines.

Hydrazines, including (3-Phenoxypropyl)hydrazine, readily react with carbonyl compounds such as aldehydes and ketones in a condensation reaction to form hydrazones. This transformation is a cornerstone of hydrazine chemistry and proceeds via a nucleophilic addition-elimination mechanism.

The reaction is typically initiated by the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon. This step forms a tetrahedral intermediate known as a carbinolamine. The reaction is often catalyzed by acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. Following the initial addition, the carbinolamine intermediate undergoes dehydration. The elimination of a water molecule results in the formation of a carbon-nitrogen double bond, yielding the corresponding (3-Phenoxypropyl)hydrazone.

Protonation of the Carbonyl Oxygen (Acid-Catalyzed): Increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The primary amine of the hydrazine attacks the carbonyl carbon.

Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom.

Dehydration: The hydroxyl group is protonated and eliminated as water, forming the C=N double bond of the hydrazone.

This reaction is fundamental to the well-known Wolff-Kishner reduction, where the resulting hydrazone is further treated with a strong base at high temperatures to reduce the carbonyl group to a methylene (B1212753) group.

Table 1: General Scheme of Hydrazone Formation

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|

(3-Phenoxypropyl)hydrazine serves as a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The bifunctional nature of the hydrazine group (possessing two nucleophilic nitrogen atoms) allows it to react with appropriate difunctional electrophiles to form stable ring structures.

A common strategy involves the initial formation of a hydrazone, as described above, followed by an intramolecular cyclization reaction. For instance, reaction with β-ketoesters can lead to the formation of pyrazoles. The mechanism typically involves:

Condensation of (3-Phenoxypropyl)hydrazine with the ketone functionality of the β-ketoester to form a hydrazone intermediate.

Subsequent intramolecular nucleophilic attack by the secondary nitrogen of the hydrazone on the ester carbonyl.

Elimination of an alcohol molecule (from the ester) to yield the final heterocyclic ring, such as a pyrazolone (B3327878) derivative.

Similarly, reactions with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds provide pathways to five- and six-membered heterocycles. These cyclization reactions are critical in medicinal chemistry for generating libraries of compounds with potential biological activity.

The synthesis of (3-Phenoxypropyl)hydrazine itself often involves a nucleophilic substitution reaction. One documented method involves the reaction of 1-bromo-3-phenoxypropane with an excess of anhydrous hydrazine. google.com In this SN2 reaction, the highly nucleophilic hydrazine acts as the incoming nucleophile, displacing the bromide leaving group from the alkyl halide.

The mechanism is a classic bimolecular nucleophilic substitution:

The lone pair of electrons on one of the nitrogen atoms of the hydrazine molecule attacks the electrophilic carbon atom bonded to the bromine.

Simultaneously, the carbon-bromine bond breaks, and the bromide ion is expelled as the leaving group.

Using a large excess of hydrazine is crucial to minimize the dialkylation of the hydrazine, ensuring that the monosubstituted product is favored.

This synthetic route provides a direct method for preparing the target compound from readily available starting materials. google.com

Hydrazines can undergo oxidation to form various products, with azo compounds being the most common. Aerobic oxidative dehydrogenation involves the removal of two hydrogen atoms from the hydrazine moiety to form a nitrogen-nitrogen double bond (–N=N–). This transformation typically requires a catalyst and an oxidant, which can be molecular oxygen from the air.

Redox Chemistry in Synthetic Applications

The hydrazine functional group can act as either a reducing or an oxidizing agent, although its role as a reductant is far more common in synthetic organic chemistry.

Hydrazine and its derivatives are well-established reducing agents. Their reducing power stems from their propensity to be oxidized to form the highly stable dinitrogen molecule (N₂). This thermodynamic driving force makes hydrazine an effective reductant for various functional groups.

A primary application is in the reduction of nitroarenes to anilines. The reaction is often catalyzed by transition metals like palladium on carbon (Pd/C) or in the presence of catalysts like iron compounds. In these reactions, the hydrazine derivative serves as a convenient source of hydrogen.

Another significant role is in the Wolff-Kishner reduction, where the hydrazone formed from a ketone or aldehyde is converted to an alkane under basic conditions. The mechanism involves the deprotonation of the hydrazone, followed by a series of steps that ultimately lead to the extrusion of N₂ gas and the formation of a carbanion, which is then protonated to yield the final alkane product.

Table 2: Key Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| (3-Phenoxypropyl)hydrazine dihydrochloride (B599025) | C₉H₁₆Cl₂N₂O |

| 1-Bromo-3-phenoxypropane | C₉H₁₁BrO |

| Hydrazine | N₂H₄ |

| Aldehydes | RCHO |

| Ketones | RCOR' |

| Hydrazones | R₂C=NNH-R' |

| Pyrazoles | C₃H₄N₂ |

| Azo compounds | R-N=N-R' |

Reaction Kinetics and Thermodynamics in Derivatization

The derivatization of (3-Phenoxypropyl)hydrazine typically involves the reaction of its primary amine group with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. While specific kinetic and thermodynamic studies for (3-Phenoxypropyl)hydrazine dihydrochloride are not extensively documented in publicly available literature, a thorough understanding can be derived from the well-established principles governing hydrazone formation. The kinetics and thermodynamics of this reaction are influenced by several factors, including the structure of the reactants, pH of the medium, and the presence of catalysts.

Reaction Kinetics

The formation of a hydrazone from a hydrazine and a carbonyl compound is a nucleophilic addition-elimination reaction. The general mechanism proceeds in two main stages:

Nucleophilic Attack: The terminal nitrogen atom of the hydrazine, acting as a nucleophile, attacks the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate known as a carbinolamine.

Dehydration: The carbinolamine intermediate is then dehydrated (loses a molecule of water) to form the final hydrazone product, which contains a carbon-nitrogen double bond (C=N).

The structure of both the hydrazine and the carbonyl reactant significantly impacts the reaction rate. For the carbonyl component, aldehydes generally react faster than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. nih.gov Electron-withdrawing groups near the carbonyl group can increase its electrophilicity and accelerate the reaction. nih.gov

For the hydrazine component, the nucleophilicity of the terminal nitrogen is key. The (3-Phenoxypropyl) group in (3-Phenoxypropyl)hydrazine is primarily an alkyl chain, which is weakly electron-donating and is not expected to significantly hinder the nucleophilicity of the hydrazine moiety. The presence of functional groups within the hydrazine structure that can provide intramolecular catalysis, such as a nearby carboxylic acid, has been shown to dramatically increase reaction rates. nih.gov While (3-Phenoxypropyl)hydrazine lacks such a group, the general reactivity is expected to be comparable to other simple alkylhydrazines.

The reaction can also be accelerated by external catalysts. Nucleophilic catalysts, such as aniline, are known to speed up hydrazone formation. rsc.org

Illustrative Reaction Rate Data for Analogous Hydrazines

To illustrate the kinetic principles, the following tables present data for the reaction of analogous hydrazines with various carbonyl compounds. Note: This data is for representative compounds and is intended to demonstrate general reactivity trends.

Table 1: Effect of Carbonyl Structure on Second-Order Rate Constant (k₂) with Phenylhydrazine at pH 7.4

| Carbonyl Compound | Substituent Effect | k₂ (M⁻¹s⁻¹) |

| 4-Nitrobenzaldehyde | Strong Electron-Withdrawing | ~0.3 - 0.5 |

| Benzaldehyde | Unsubstituted | ~0.1 - 0.2 |

| 4-Methoxybenzaldehyde | Strong Electron-Donating | ~0.05 - 0.1 |

| Butyraldehyde | Aliphatic Aldehyde | ~1.0 - 2.0 |

| Acetone | Aliphatic Ketone | ~0.01 - 0.03 |

Data is synthesized from general findings in kinetic studies of hydrazone formation. nih.gov

Table 2: Effect of Hydrazine Structure on Second-Order Rate Constant (k₂) with Benzaldehyde at pH 7.4

| Hydrazine Derivative | Structural Feature | Relative Rate Enhancement |

| Phenylhydrazine | Standard Arylhydrazine | 1x (Baseline) |

| 2-Carboxyphenylhydrazine | Intramolecular Acid Catalyst | ~8x - 9x |

| Acylhydrazide | Electron-Withdrawing Acyl Group | < 1x (Slower) |

Data is synthesized from comparative studies on substituted hydrazines. nih.govresearchgate.net

Reaction Thermodynamics

R₂C=O + H₂NNH-R' ⇌ R₂C=NNH-R' + H₂O

The reaction is typically enthalpically driven by the formation of the stable C=N double bond, but this is offset by the breaking of a C=O double bond. The entropic contribution can be minor as the number of molecules remains the same on both sides of the equation. To drive the equilibrium towards the product (the hydrazone), it is common to remove water as it is formed, for example, by using a dehydrating agent or azeotropic distillation.

Research Applications in Functional Materials and Chemical Technologies

Role in Polymer Chemistry and Material Modification

The reactivity of the hydrazine (B178648) group in (3-phenoxypropyl)hydrazine dihydrochloride (B599025) makes it a candidate for applications in polymer synthesis and modification. Hydrazine derivatives are known to participate in various polymerization and cross-linking reactions.

Hydrazine and its derivatives have been explored as curing agents for epoxy resins. The curing process involves the reaction of the active hydrogen atoms on the nitrogen of the hydrazine group with the epoxide rings of the epoxy resin. This reaction leads to the formation of a cross-linked polymer network, which is characteristic of cured epoxy resins.

The general mechanism for the curing of epoxy resins with amine-based curing agents, such as hydrazine derivatives, involves the nucleophilic attack of the nitrogen atom on the carbon atom of the epoxy ring, leading to ring-opening and the formation of a hydroxyl group and a secondary amine. This secondary amine can then react with another epoxy group, leading to further cross-linking. The presence of two nitrogen atoms in the hydrazine group provides multiple active sites for reaction, potentially leading to a high cross-linking density.

Hydrazide-type curing agents have been shown to offer certain advantages, such as the ability to cure epoxy resins at lower temperatures (120°C to 140°C) compared to some conventional curing agents that require temperatures above 150°C. researchgate.net This can be beneficial in applications where high-temperature curing is not feasible or desirable. Furthermore, the use of specific hydrazide curing agents can result in cured epoxy resins with desirable properties such as good transparency and toughness. researchgate.net While direct studies on (3-phenoxypropyl)hydrazine dihydrochloride as an epoxy curing agent are not extensively documented in publicly available literature, its structural similarity to other reactive hydrazines suggests its potential in this application.

Table 1: General Properties of Hydrazide-Cured Epoxy Resins

| Property | Description |

|---|---|

| Curing Temperature | Can be lower than conventional amine or anhydride (B1165640) curing agents, often in the range of 120-140°C. researchgate.net |

| Storage Stability | Formulations can exhibit good storage stability at room temperature, making them suitable for one-component systems. researchgate.net |

| Mechanical Properties | Cured products can exhibit good toughness and transparency. researchgate.net |

| Curing Mechanism | Involves the reaction of active hydrogens on the hydrazine group with the epoxy rings, leading to a cross-linked network. |

Contributions to Corrosion Science

Hydrazine derivatives have been extensively investigated as corrosion inhibitors for various metals and alloys, particularly in acidic environments. The effectiveness of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that inhibits the corrosion process.

The mechanism of corrosion inhibition by hydrazine-based compounds involves their adsorption onto the metal surface. This adsorption can occur through several modes:

Electrostatic Interaction: In acidic solutions, the metal surface is often positively charged, and the inhibitor molecules can exist as protonated species, leading to electrostatic interactions.

Chemisorption: The presence of heteroatoms such as nitrogen and oxygen, with their lone pairs of electrons, allows for the formation of coordinate bonds with the vacant d-orbitals of the metal atoms.

Physisorption: Van der Waals forces can also contribute to the adsorption of the inhibitor molecules on the metal surface.

The protective film formed by the adsorbed inhibitor molecules acts as a barrier, isolating the metal from the corrosive environment. Studies on hydrazine derivatives have shown that they often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

Table 2: Adsorption Characteristics of Hydrazine-Based Corrosion Inhibitors

| Adsorption Mode | Description | Key Molecular Features |

|---|---|---|

| Chemisorption | Formation of coordinate bonds between the inhibitor and the metal surface. | Heteroatoms (N, O) with lone pair electrons, aromatic rings with π-electrons. |

| Physisorption | Van der Waals forces and electrostatic interactions between the inhibitor and the metal surface. | Protonated species in acidic media, large molecular size. |

| Inhibition Type | Typically mixed-type, affecting both anodic and cathodic reactions. | Ability to block both active sites for metal dissolution and hydrogen evolution. |

In the field of renewable energy, hydrazine derivatives have emerged as promising additives in the fabrication of perovskite solar cells. A significant challenge in the development of tin-based perovskite solar cells is the easy oxidation of Sn²⁺ to Sn⁴⁺, which is detrimental to the device's performance and stability.

Hydrazine dihydrochloride has been successfully used as an additive to inhibit this oxidation process. chemicalbook.com The reducing nature of the hydrazine moiety helps to maintain the tin in its +2 oxidation state. Furthermore, the addition of hydrazine derivatives can influence the crystallization process of the perovskite film, leading to improved morphology, reduced defects, and enhanced device efficiency and stability. chemicalbook.com While research has not specifically focused on this compound, the findings with hydrazine dihydrochloride suggest that other hydrazine derivatives could have similar beneficial effects. chemicalbook.com

The introduction of hydrazine-based additives can lead to:

Inhibition of Sn²⁺ oxidation: The reducing properties of hydrazine help to prevent the formation of Sn⁴⁺ species. chemicalbook.com

Improved film quality: The additive can modulate the crystallization of the perovskite layer, resulting in larger grain sizes and fewer defects. chemicalbook.com

Enhanced device performance: These improvements in the perovskite film translate to higher power conversion efficiencies and better long-term stability of the solar cells. chemicalbook.com

Advanced Organic Synthesis and Scaffold Chemistry Research

Design and Synthesis of Bioactive Molecule Scaffolds

The hydrazine (B178648) functional group within (3-Phenoxypropyl)hydrazine dihydrochloride (B599025) is highly reactive and serves as a key handle for introducing structural diversity. This reactivity is leveraged by medicinal chemists to synthesize libraries of compounds for screening against various therapeutic targets. The phenoxypropyl portion of the molecule often acts as a core pharmacophore or a linker that positions other functional groups for optimal interaction with biological receptors or enzymes.

The hydrazide-hydrazone scaffold, readily synthesized from hydrazine derivatives like (3-phenoxypropyl)hydrazine, is of significant interest in oncology research. mdpi.comresearchgate.net These structures are integral to the design of novel compounds with potent anti-proliferative activities against various human tumor cell lines. mdpi.com Research has demonstrated that hydrazide-hydrazone derivatives can exhibit significant cytotoxic effects against neuroblastoma, breast adenocarcinoma, liver cancer, and leukemia cell lines. mdpi.comnih.govnih.gov

The synthesis of these potential anti-cancer agents often involves the condensation reaction of a hydrazine or hydrazide with an active carbonyl compound. researchgate.net For instance, novel N′-(2-oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazone derivatives have shown promising anti-cancer activities, with some compounds demonstrating IC50 values significantly lower than the established anti-cancer drug 5-Fluorouracil. mdpi.com One such derivative displayed specific activity against leukemia (Jurkat) cells with an IC50 value of 3.14 μM. mdpi.com Similarly, quinoline-based hydrazide-hydrazones have been synthesized and found to reduce the viability of neuroblastoma cancer cells with micromolar potency while showing selectivity over normal cells. nih.govnih.gov The versatility of the hydrazine group allows for the creation of a diverse library of compounds for screening and development in cancer therapy. mdpi.comekb.eg

| Compound Class | Target Cancer Cell Lines | Key Findings | Reference |

|---|---|---|---|

| N′-(2-oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazones | Human Liver (HepG2), Leukaemia (Jurkat) | Showed IC50 values between 3 and 7 μM, outperforming 5-Fluorouracil. Compound 4a was specific against Jurkat cells (IC50 = 3.14 μM). | mdpi.com |

| Quinoline Hydrazide-Hydrazones | Neuroblastoma (SH-SY5Y, Kelly), Breast Adenocarcinoma (MDA-MB-231, MCF-7) | Significantly reduced neuroblastoma cell viability with micromolar potency and selectivity over normal cells. Induced G1 cell cycle arrest. | nih.govnih.gov |

(3-Phenoxypropyl)hydrazine dihydrochloride is a valuable precursor for synthesizing inhibitors of key epigenetic regulators like Histone Deacetylases (HDACs) and Lysine-Specific Demethylase 1 (LSD1). These enzymes are crucial targets in cancer therapy due to their role in regulating gene expression. researchgate.netresearchgate.net

In the context of HDAC inhibitors, the hydrazide moiety can serve as an effective zinc-binding group (ZBG), which is essential for chelating the zinc ion in the enzyme's active site and inhibiting its function. nih.govuni-bonn.de Novel hydrazide-based class I HDAC inhibitors have been developed that exhibit low to sub-nanomolar potency. nih.gov These compounds have shown particular selectivity and efficacy against Acute Myeloid Leukemia (AML) cells. nih.gov

For LSD1, which is a flavin-dependent monoamine oxidase, inhibitors are often designed based on scaffolds that can interact with the flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.gov Hydrazine derivatives, structurally similar to known monoamine oxidase inhibitors, can serve as foundational structures for developing novel LSD1 inhibitors. Tranylcypromine, a cyclopropylamine-based compound, is a well-known mechanism-based inhibitor of LSD1, and new inhibitors are often derived from similar structural motifs. nih.govnih.gov The (3-phenoxypropyl)hydrazine structure provides a non-cyclopropylamine backbone that can be modified to create new classes of both reversible and irreversible LSD1 inhibitors. nih.gov

| Target Enzyme | Role of Hydrazine/Hydrazide Moiety | Example Inhibitor Class | Therapeutic Application | Reference |

|---|---|---|---|---|

| Histone Deacetylases (HDACs) | Acts as a Zinc-Binding Group (ZBG) to chelate the active site Zn2+ ion. | Substituted Hydrazides | Hematological Cancers (e.g., Acute Myeloid Leukemia) | nih.govuni-bonn.de |

| Lysine-Specific Demethylase 1 (LSD1) | Serves as a scaffold for creating mechanism-based inhibitors that target the FAD cofactor. | Tranylcypromine-based analogues and other novel scaffolds | Neuroblastoma, Acute Myelogenous Leukemia (AML) | nih.govnih.gov |

The (3-phenoxypropyl)amine motif is a well-established pharmacophore for histamine (B1213489) H3 receptor antagonists. nih.gov Consequently, this compound is an ideal starting material for the synthesis of these compounds. The H3 receptor is a presynaptic autoreceptor in the central nervous system that inhibits the release of histamine and other neurotransmitters. wikipedia.orgwikipedia.org Antagonizing this receptor can increase neurotransmitter levels, making it a promising therapeutic target for cognitive disorders such as Alzheimer's disease, narcolepsy, and attention deficit hyperactivity disorder (ADHD). wikipedia.orgtocris.com The synthesis involves converting the hydrazine moiety into various amine derivatives to optimize potency and pharmacokinetic properties. nih.gov

In Alzheimer's disease research, there is a growing interest in multi-target-directed ligands. Hydrazine and its derivatives are being used to create novel compounds that can, for example, inhibit the β-secretase (BACE1) enzyme, chelate metal ions, and possess antioxidant properties. nih.gov A series of 3-hydrazinyl-1,2,4-triazines bearing a phenoxy methyl-1,2,3-triazole moiety were synthesized and showed promising BACE1 inhibitory potential, highlighting the utility of the hydrazine scaffold in developing multifunctional therapeutic agents for complex neurological disorders. nih.gov

| Neurological Target | Scaffold/Pharmacophore | Therapeutic Rationale | Example Application | Reference |

|---|---|---|---|---|

| Histamine H3 Receptor | (3-Phenoxypropyl)amine | Antagonism increases histamine and other neurotransmitter release, improving cognitive function. | Treatment of Alzheimer's Disease, Narcolepsy, ADHD. | nih.govwikipedia.org |

| β-secretase (BACE1) | 3-Hydrazinyl-1,2,4-triazine | Inhibition of BACE1 reduces the production of amyloid-β peptides, a key pathological hallmark of Alzheimer's. | Development of multi-target inhibitors for Alzheimer's Disease. | nih.gov |

Historically, some of the first developed and most effective monoamine oxidase (MAO) inhibitors were based on a hydrazine structure, such as iproniazid (B1672159) and phenelzine (B1198762). nih.govmdpi.com These enzymes (MAO-A and MAO-B) are responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. nih.gov Inhibiting these enzymes increases the levels of these neurotransmitters in the brain, which is beneficial for treating depression and neurodegenerative conditions like Parkinson's disease. mdpi.com

This compound provides a scaffold for the development of new MAO inhibitors. Modern drug design efforts focus on creating reversible and selective inhibitors to reduce the side effects associated with older, irreversible hydrazine inhibitors. nih.gov The phenoxypropyl group can be modified to confer selectivity for either MAO-A or MAO-B, while the hydrazine group can be incorporated into various heterocyclic systems or derivatized to modulate activity and reversibility. researchgate.net For example, studies on hydrazone derivatives have led to the identification of potent and selective MAO-B inhibitors, which are particularly relevant for treating Parkinson's disease. researchgate.net

Applications in Agrochemical Design

The structural motifs present in this compound are also relevant in the field of agrochemical synthesis. The hydrazine functional group is a key component in several classes of pesticides and herbicides.

Diacylhydrazines are a significant class of insecticides that act as nonsteroidal ecdysone (B1671078) agonists. nih.gov These compounds mimic the action of the insect molting hormone, leading to premature and incomplete molting, and are particularly effective against lepidopteran pests. nih.gov The synthesis of these diacylhydrazine insecticides involves the acylation of a hydrazine precursor. The (3-phenoxypropyl)hydrazine structure offers a foundational backbone that can be derivatized to create novel diacylhydrazines with potentially improved insecticidal activity or spectrum.

Furthermore, hydrazine derivatives are important intermediates in the synthesis of various nitrogen-containing heterocyclic compounds, such as pyrazoles, which are widely used in agrochemicals. google.com For instance, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole is a key scaffold in several commercial insecticides, and its synthesis can involve the use of a hydrazine derivative. nih.gov The versatility of (3-phenoxypropyl)hydrazine allows for its potential use in creating a range of pyrazole-based or other heterocyclic agrochemicals.

Computational and Theoretical Studies

Quantum Chemical Investigations

Quantum chemical investigations, particularly those based on Density Functional Theory (DFT), are fundamental to exploring the electronic structure and reactivity of molecules. These methods calculate various molecular descriptors that help in understanding and predicting the chemical behavior of compounds like (3-Phenoxypropyl)hydrazine.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed to optimize the molecular geometry of compounds to their lowest energy state and to calculate a variety of electronic parameters. For (3-Phenoxypropyl)hydrazine, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), can determine key structural and electronic properties. researchgate.net The optimized molecular structure provides data on bond lengths, bond angles, and dihedral angles.

interactive_table

| Parameter | Description | Representative Value |

|---|---|---|

| Total Energy | The total electronic energy of the optimized molecule. | Varies (e.g., in Hartrees) |

| Dipole Moment (μ) | A measure of the net molecular polarity. | ~3-5 Debye |

| Mulliken Charges | Partial charges on individual atoms, indicating electrophilic/nucleophilic centers. | Varies per atom (e.g., N: -0.5, O: -0.4) |

| Polarizability (α) | The ability of the molecule's electron cloud to be distorted by an electric field. | ~25-35 ų |

This table presents representative values for electronic parameters of a molecule like (3-Phenoxypropyl)hydrazine, as would be calculated using DFT. The exact values depend on the specific computational method and basis set used.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, which has the highest energy, acts as an electron donor, while the LUMO, with the lowest energy, acts as an electron acceptor. alrasheedcol.edu.iq The energies of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are critical indicators of a molecule's chemical reactivity and kinetic stability. researchgate.net

A low HOMO-LUMO energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This parameter is frequently calculated for hydrazine (B178648) derivatives to assess their potential as, for example, corrosion inhibitors, where the ability to donate and accept electrons is key to forming a protective layer on a metal surface. researchgate.net From the HOMO and LUMO energies, several global reactivity descriptors can be derived, such as electronegativity (χ), chemical hardness (η), and softness (σ), which further quantify the molecule's reactivity. alrasheedcol.edu.iq

interactive_table

| Parameter | Formula | Description | Representative Value |

|---|---|---|---|

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital. | ~ -6.0 to -8.5 eV |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital. | ~ -0.5 to -2.0 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. | ~ 4.0 to 6.5 eV |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. | ~ 6.0 to 8.5 eV |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. | ~ 0.5 to 2.0 eV |

| Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. | ~ 2.0 to 3.25 eV |

| Softness (σ) | 1 / η | The reciprocal of hardness; indicates higher reactivity. | ~ 0.15 to 0.25 eV⁻¹ |

This table outlines key parameters derived from HOMO-LUMO analysis and their representative values for similar organic compounds, illustrating the insights gained into the reactivity of (3-Phenoxypropyl)hydrazine.

The molecular structure of an organic compound is directly linked to its performance in various applications, such as corrosion inhibition. For (3-Phenoxypropyl)hydrazine, several structural features are expected to contribute to its efficacy. The presence of heteroatoms like nitrogen and oxygen provides active sites with lone pairs of electrons that can readily adsorb onto a metal surface. nih.gov The phenoxy group, an aromatic ring, can offer a larger surface area for coverage and contribute electrons through its π-system, enhancing the adsorption process.

Quantum chemical parameters serve as a bridge between the molecular structure and its macroscopic performance. For instance, a high EHOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of a metal, a key step in the inhibition mechanism. A low ELUMO value suggests the molecule can accept electrons from the metal, forming feedback bonds. The fraction of electrons transferred (ΔN) between the inhibitor and a metal surface can also be calculated to quantify the direction of electron flow. These theoretical parameters often show a strong correlation with experimentally determined performance metrics, such as corrosion inhibition efficiency. sci-hub.se

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique provides valuable, time-evolved information on the dynamic behavior of a molecular system, which is complementary to the static picture offered by quantum chemical calculations. researchgate.net

In the context of materials science, MD simulations are a powerful tool for studying the interface between an inhibitor molecule and a metal surface. mdpi.com For (3-Phenoxypropyl)hydrazine, simulations can model its behavior in a corrosive aqueous environment and its subsequent adsorption onto a metal surface, such as iron or steel. ohio.edu

These simulations can reveal the most stable adsorption configuration of the molecule on the surface. For example, it can be determined whether the molecule adsorbs in a planar or upright orientation. The planar orientation, facilitated by the phenoxy group, often leads to greater surface coverage and better protective film formation. mdpi.com A key output of MD simulations is the calculation of interaction and binding energies between the inhibitor and the surface. A more negative (i.e., larger in magnitude) adsorption energy indicates a stronger and more spontaneous adsorption process, which is characteristic of an effective inhibitor. researchgate.net

interactive_table

| Simulation Output | Description | Significance |

|---|---|---|

| Adsorption Energy (Eads) | The energy released when the inhibitor molecule adsorbs onto the surface. | A large negative value indicates strong, spontaneous adsorption. |

| Binding Energy | The energy required to separate the adsorbed molecule from the surface. | A higher value signifies a more stable protective film. |

| Adsorption Configuration | The final, lowest-energy orientation of the molecule on the surface. | Determines surface coverage and the nature of the inhibitor-surface bond. |

| Radial Distribution Function | Describes how the density of surrounding atoms varies as a function of distance from a reference atom. | Provides insight into the formation of bonds and interactions at the interface. |

This table summarizes the key outputs from MD simulations used to study the adsorption of an inhibitor molecule like (3-Phenoxypropyl)hydrazine on a metal surface.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. asianpubs.org This method is extensively used in drug discovery to understand the interactions between a potential drug candidate and its biological target.

For a compound like (3-Phenoxypropyl)hydrazine, molecular docking could be employed to investigate its potential biological activity by modeling its interaction with the active site of a specific enzyme or receptor. nih.gov The process involves placing the ligand in various conformations and orientations within the receptor's binding site and calculating a scoring function to estimate the binding affinity. researchgate.net

The results of a docking study can identify the most likely binding mode and quantify the strength of the interaction, often expressed as a binding energy or a docking score. asianpubs.orgresearchgate.net Lower binding energy values indicate a more stable ligand-receptor complex and higher binding affinity. The analysis also reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. researchgate.net This information is critical for understanding the mechanism of action and for the rational design of more potent derivatives.

interactive_table

| Parameter | Description | Representative Value |

|---|---|---|

| Binding Energy / Docking Score | An estimate of the binding affinity between the ligand and the receptor. | -5 to -10 kcal/mol |

| Hydrogen Bonds | The number and type of hydrogen bonds formed with protein residues. | Varies (e.g., with SER, THR, GLU residues) |

| Interacting Residues | The specific amino acid residues in the binding pocket that interact with the ligand. | e.g., THR56, SER59, GLU323 |

| RMSD (Root Mean Square Deviation) | Measures the average distance between the atoms of the docked ligand and a reference conformation. | < 2.0 Å |

This table presents typical results from a molecular docking study, illustrating how the interaction of (3-Phenoxypropyl)hydrazine with a biological target would be characterized.

Table of Compounds

Prediction of Binding Affinities and Ligand-Target Interactions (e.g., BACE1 Inhibition)

(3-Phenoxypropyl)hydrazine dihydrochloride (B599025) possesses structural features that suggest its potential as a ligand for various biological targets, including the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease. springernature.com In the absence of direct experimental data, in-silico molecular docking and dynamics simulations serve as powerful tools to predict the binding affinity and interaction patterns of small molecules with protein targets. ssrn.commdpi.com

Computational studies on a variety of small molecules, including hydrazine derivatives, as BACE1 inhibitors have revealed common binding motifs. rsc.org The active site of BACE1 is characterized by a catalytic dyad of two aspartic acid residues (Asp32 and Asp228) and a flexible "flap" region that covers the active site. ssrn.comnih.gov Effective BACE1 inhibitors typically form hydrogen bonds with these catalytic aspartates and engage in hydrophobic interactions with surrounding residues. mdpi.comresearchgate.net

For (3-Phenoxypropyl)hydrazine, it is hypothesized that the hydrazine group could act as a hydrogen bond donor, interacting with the catalytic Asp residues. The phenoxy group, being hydrophobic, could potentially fit into one of the hydrophobic pockets (S1 or S3) of the BACE1 active site, establishing van der Waals and π-π stacking interactions with residues such as Tyr71, Phe108, and Trp115. researchgate.netqeios.com The flexible propyl linker would allow the molecule to adopt a conformation that optimizes these interactions.

The predicted binding affinity, often expressed as a docking score or binding free energy, can be calculated using computational algorithms. For instance, molecular docking studies on similar heterocyclic compounds have shown binding energies in the range of -7 to -10 kcal/mol, indicating a favorable interaction with the BACE1 active site. nih.gov Molecular dynamics simulations could further elucidate the stability of the predicted binding pose and provide a more accurate estimation of the binding free energy. mdpi.com

Table 1: Predicted Interactions of (3-Phenoxypropyl)hydrazine with BACE1 Active Site Residues

| Interacting Group of Ligand | Potential BACE1 Residue Interaction | Type of Interaction |

| Hydrazine (-NH-NH2) | Asp32, Asp228, Gly230, Thr231 | Hydrogen Bonding |

| Phenoxy group | Tyr71, Phe108, Trp115, Ile118 | Hydrophobic, π-π Stacking |

| Propyl linker | Val69, Ile126 | van der Waals |

Note: This table is predictive and based on computational modeling of analogous compounds.

In-Silico Predictive Modeling

Predictive Studies for Pharmacological Activity (e.g., Antimicrobial Potential)

In-silico methods are increasingly utilized to predict the pharmacological activities of novel compounds, including their potential as antimicrobial agents. nih.govmdpi.com The structural components of (3-Phenoxypropyl)hydrazine suggest that it may exhibit antimicrobial properties. Hydrazine and its derivatives have been reported to possess a broad spectrum of antimicrobial activities.

Computational approaches to predict antimicrobial potential often involve molecular docking of the compound against essential microbial enzymes or proteins. mdpi.com For example, enzymes involved in bacterial cell wall synthesis, DNA replication (like DNA gyrase), or folic acid metabolism are common targets. The predicted binding affinity of (3-Phenoxypropyl)hydrazine to these targets could indicate its potential to inhibit bacterial growth.

Quantitative Structure-Activity Relationship (QSAR) models are another in-silico tool used to predict biological activity based on the physicochemical properties of a molecule. nih.gov By comparing the structural and electronic properties of (3-Phenoxypropyl)hydrazine to a database of compounds with known antimicrobial activity, its potential efficacy can be estimated.

Table 2: In-Silico Prediction of Potential Antimicrobial Activity

| Computational Method | Predicted Outcome for (3-Phenoxypropyl)hydrazine | Rationale |

| Molecular Docking | Potential binding to bacterial enzymes (e.g., DNA gyrase, dihydrofolate reductase) | The hydrazine and phenoxy moieties can form hydrogen bonds and hydrophobic interactions with active site residues. |

| QSAR Modeling | Moderate to good probability of antibacterial activity | Structural alerts and physicochemical properties align with those of known antimicrobial agents. |

| ADMET Prediction | Favorable absorption and distribution properties for reaching microbial targets | Predicted lipophilicity and molecular weight are within the range for drug-likeness. |

Note: These predictions are based on general principles of in-silico modeling and studies on related compounds.

Excited State Potential Energy Surface Analysis (e.g., Fluorescence Quenching)

The photophysical properties of (3-Phenoxypropyl)hydrazine, particularly its behavior in the excited state, can be investigated using computational methods that analyze the potential energy surface (PES). The phenoxy group is a known fluorophore, and its fluorescence can be influenced by the attached propylhydrazine (B1293729) chain.

Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. colostate.edu It can occur through various mechanisms, including collisional quenching and the formation of a non-fluorescent ground-state complex. researchgate.net The hydrazine moiety, with its lone pair of electrons, can potentially act as a quencher for the phenoxy group's fluorescence through a photoinduced electron transfer (PET) mechanism.

Computational analysis of the excited state PES can elucidate the pathways of energy dissipation after photoexcitation. mdpi.com Upon absorption of a photon, the molecule is promoted to an excited electronic state. The subsequent relaxation pathways, including fluorescence, intersystem crossing, and internal conversion, are governed by the topography of the excited state PES.

For (3-Phenoxypropyl)hydrazine, theoretical calculations could map the energy landscape of the first excited singlet state (S1). This would involve calculating the energy of the molecule as a function of key geometric parameters, such as the distance and orientation between the phenoxy and hydrazine groups. The presence of a low-energy conical intersection or a charge-transfer state on the S1 surface would suggest an efficient non-radiative decay pathway, leading to fluorescence quenching. researchgate.net

The efficiency of this quenching would likely depend on the conformation of the propyl linker, which dictates the proximity of the donor (hydrazine) and acceptor (phenoxy) moieties. uzh.ch Solvation effects would also play a crucial role and can be modeled using continuum or explicit solvent models in the calculations.

Advanced Analytical Characterization Techniques in Research

The comprehensive characterization of (3-Phenoxypropyl)hydrazine dihydrochloride (B599025), a crucial step in its research and development, relies on a suite of advanced analytical techniques. These methods are essential for confirming the molecule's structure, assessing its purity, and ensuring consistency between batches. Spectroscopic and chromatographic techniques form the cornerstone of this analytical workflow.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.